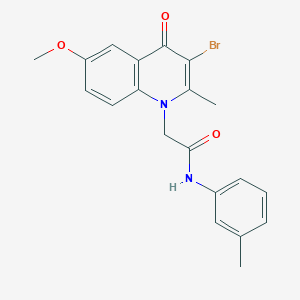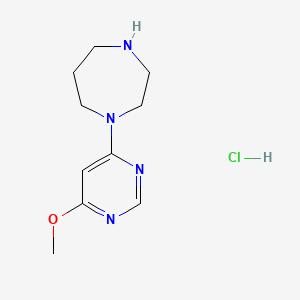
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19BrN2O3 and its molecular weight is 415.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactivity of compounds with similar structural features, such as quinoline derivatives. For instance, studies on the synthesis of tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines through reactions involving cyanoquinolinethiones highlight the versatility of quinoline derivatives in chemical synthesis (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). These methodologies could potentially be adapted for synthesizing and modifying compounds like 2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, expanding its utility in medicinal chemistry and materials science.
Pharmacological Applications
While the exact compound has not been directly linked to pharmacological studies, related research indicates the potential utility of quinoline derivatives in drug development. For instance, the synthesis of 6-bromoquinazolinone derivatives has been explored for their anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). This suggests that compounds like this compound might have unexplored pharmacological properties worth investigating.
Antitumor and Antimicrobial Activities
Quinoline and its derivatives have been explored for their potential antitumor and antimicrobial activities. For example, methoxy-indolo[2,1‐a]isoquinolines have shown cytostatic activity in vitro against various tumor cells, indicating the potential of quinoline derivatives in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988). Additionally, novel pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with a quinazoline backbone have been synthesized and evaluated for antibacterial activity, underscoring the antimicrobial potential of such compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Propiedades
IUPAC Name |
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-12-5-4-6-14(9-12)22-18(24)11-23-13(2)19(21)20(25)16-10-15(26-3)7-8-17(16)23/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYHBKWPANJUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=O)C3=C2C=CC(=C3)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2686615.png)

![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)
![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)
![N-(tert-butyl)-3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2686621.png)
![4-(tert-butyl)benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2686624.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2686627.png)
![{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol](/img/structure/B2686628.png)

![3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2686632.png)
![N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide](/img/structure/B2686633.png)
![3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2686635.png)

